molecular formula C18H15N3O B3927861 N-(4-(phenylamino)phenyl)isonicotinamide

N-(4-(phenylamino)phenyl)isonicotinamide

Cat. No.: B3927861
M. Wt: 289.3 g/mol
InChI Key: UFDJCJBFUFACGD-UHFFFAOYSA-N
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Description

N-(4-(Phenylamino)phenyl)isonicotinamide is a synthetic organic compound featuring an isonicotinamide core linked to a substituted diphenylamine structure. This molecular architecture, which includes multiple nitrogen-containing aromatic rings, is often investigated in medicinal and materials chemistry research. Compounds with similar nicotinamide and anilino motifs have shown diverse research applications, serving as key scaffolds in the development of quorum-sensing inhibitors for bacterial pathogens like Pseudomonas aeruginosa and as effective corrosion inhibitors for mild steel in acidic environments . The structure-activity relationships (SAR) of related molecules indicate that the nicotinamide head group can effectively form hydrogen-bonding interactions with biological targets, while the aromatic tail can be modified to explore additional binding interactions . Researchers value this family of compounds for its potential to interact with various enzymatic systems and metal surfaces. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

N-(4-anilinophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(14-10-12-19-13-11-14)21-17-8-6-16(7-9-17)20-15-4-2-1-3-5-15/h1-13,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJCJBFUFACGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(phenylamino)phenyl)isonicotinamide typically involves the reaction of isonicotinic acid with aniline derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N-(4-(phenylamino)phenyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-(phenylamino)phenyl)isonicotinamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-(phenylamino)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of N-(4-(Phenylamino)phenyl)isonicotinamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₈H₁₆N₄O ~296.35 Phenylamino, isonicotinamide Hypothesized: Drug design, polymers
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chlorine, phthalimide Polymer synthesis (polyimide monomer)
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 Acetylated phenylenediamine Laboratory research
N-(4-Fluorophenyl)isonicotinamide C₁₂H₉FN₂O 216.21 Fluorophenyl, isonicotinamide Spectroscopy studies
N-[4-(Isobutyrylamino)phenyl]isonicotinamide C₁₆H₁₇N₃O₂ 283.33 Isobutyrylamino, isonicotinamide Not specified (research chemical)

Substituent Effects and Functional Group Analysis

Electron-Withdrawing vs. Electron-Donating Groups
  • 3-Chloro-N-phenyl-phthalimide : The chlorine atom (electron-withdrawing) enhances electrophilicity, making it reactive in polymer synthesis.
  • N-(4-Fluorophenyl)isonicotinamide : Fluorine’s electronegativity increases polarity and metabolic stability compared to the phenylamino group, which may enhance hydrogen bonding but reduce lipophilicity.
Amide vs. Imide Functionality
  • The phthalimide core in 3-chloro-N-phenyl-phthalimide (imide) offers thermal stability for high-performance polymers, whereas the isonicotinamide group (amide) in the target compound may prioritize solubility and biocompatibility.
Substituent Bulk and Lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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